Levallorphan tartrate

Opioid Antagonist Respiratory Depression Comparative Pharmacology

Researchers studying opioid-induced respiratory depression often face a critical gap: pure antagonists like naloxone lack the κ-opioid partial agonism needed to model mixed agonist-antagonist pharmacology. Levallorphan tartrate (CAS 71-82-9) directly addresses this with its dual MOR antagonism (Ke = 1.1 nM) and KOR partial agonism-a profile clinically validated in the 10:1 levorphanol-to-levallorphan rescue ratio. • ≥98% HPLC purity with stereochemical verification ([α]22/D -35°, c = 0.38 in H2O) ensures reproducible dose-response data. • Water solubility at 5 mg/mL (clear solution) supports flexible formulation for in vitro and in vivo protocols. • Sourced with full analytical documentation-COA, HPLC trace, and optical rotation-for regulatory-grade research continuity.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
CAS No. 71-82-9
Cat. No. B128342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevallorphan tartrate
CAS71-82-9
Synonyms17-(2-Propen-1-yl)-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate (1:1);  _x000B_11-Allyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-iminoethanophenanthren-6-ol Tartrate;  N-Allyl-3-hydroxymorphinan Tartrate;  17-(2-Propenyl)-morphinan-3-ol [R-(R*,R*)]-2,3-Dihydrox
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1
InChIKeyFWMLYVACGDQRFU-ZTMWJVNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levallorphan Tartrate (CAS 71-82-9): Dual-Action Opioid Modulator for Respiratory Depression Reversal


Levallorphan tartrate (CAS 71-82-9), also known as (-)-17-allylmorphinan-3-ol tartrate, is a synthetic morphinan-class opioid receptor modulator. It functions as an antagonist at the μ-opioid receptor (MOR) and as a partial agonist at the κ-opioid receptor (KOR), a dual pharmacological profile that distinguishes it from pure antagonists such as naloxone [1]. Developed by Roche and historically marketed as Lorfan, this compound is primarily used to reverse severe opioid-induced respiratory depression while retaining a degree of analgesic activity [2]. It is supplied as a white to beige crystalline powder with an optical rotation of [α]22/D −35° (c = 0.38 in H2O) and ≥98% purity by HPLC .

Levallorphan Tartrate: Why Naloxone and Nalorphine Are Not Direct Replacements


Despite sharing a common therapeutic indication—reversal of opioid-induced respiratory depression—levallorphan tartrate cannot be simply interchanged with naloxone or nalorphine due to quantifiable differences in intrinsic activity, potency ratios, and receptor subtype selectivity. Unlike the pure antagonist naloxone, levallorphan possesses measurable partial agonist activity at the κ-opioid receptor, which contributes to a distinct respiratory and behavioral profile [1]. Furthermore, as a tertiary amine, levallorphan exhibits greater central nervous system penetration than quaternary ammonium antagonists such as N-methyl levallorphan, resulting in a different balance of central versus peripheral effects [2]. These pharmacological distinctions translate into operationally meaningful differences in dosing requirements, side-effect liability, and suitability for specific research or clinical applications, as quantified in the evidence items below.

Levallorphan Tartrate: Head-to-Head Quantitative Differentiation from Naloxone, Nalorphine, and Levorphanol


Levallorphan vs. Naloxone: Comparative Antagonist Potency in Respiratory Depression Protection

In head-to-head comparative studies under identical experimental conditions, naloxone demonstrated approximately 6-fold greater antagonist potency than levallorphan on a mg-per-mg basis for reversing narcotic-induced respiratory depression [1]. However, this potency advantage is counterbalanced by levallorphan's partial agonist properties, which confer a distinct pharmacological signature [2]. Specifically, in anesthetized human subjects, naloxone at 5–10 μg/kg provided significantly greater protection against oxymorphone (20 μg/kg)-induced respiratory depression than levallorphan at 20 μg/kg, establishing a clear quantitative potency differential [3].

Opioid Antagonist Respiratory Depression Comparative Pharmacology

Levallorphan vs. Nalorphine: In Vivo Antinociception Reversal Potency in Morphine-Treated Rats

In a direct comparative study evaluating the ability of opioid antagonists to reverse morphine-induced antinociception in rats, levallorphan demonstrated markedly superior potency compared to nalorphine. Levallorphan reduced morphine-induced antinociception to a half-maximal response at a subcutaneous dose of 0.89 mg/kg, whereas nalorphine required a 5.7-fold higher dose of 5.1 mg/kg to achieve the same effect [1]. This quantitative difference establishes levallorphan as the more potent antagonist in this behavioral model and supports its selection over nalorphine when a higher-affinity reversal agent is required for in vivo opioid antagonism studies.

Antinociception Morphine Antagonism In Vivo Pharmacology

Levallorphan vs. Levorphanol: Optimized Co-Administration Ratio for Respiratory Depression Sparing Without Analgesia Loss

Clinical studies evaluating the co-administration of the potent μ-opioid agonist levorphanol with levallorphan established an empirically derived ratio that preserves analgesia while mitigating respiratory depression. In postoperative patients, a combination of 10 parts levorphanol tartrate to 1 part levallorphan tartrate (10:1 ratio) was demonstrated to maintain adequate analgesic efficacy while significantly reducing the respiratory depressant effects of levorphanol alone [1]. Earlier volunteer studies by Gross and Hamilton established that less levallorphan was required to prevent respiratory depression than was necessary to affect analgesia, providing the pharmacological rationale for this differential dosing strategy [2].

Opioid Combination Therapy Analgesia Respiratory Depression Postoperative Pain

Levallorphan vs. Naloxone and Nalorphine: Intrinsic Respiratory Depressant Liability in Opioid-Naïve Subjects

A critical differentiator among clinically available narcotic antagonists is their intrinsic propensity to cause respiratory depression when administered in the absence of opioids. Comparative studies in anesthetized human subjects demonstrated that both nalorphine (150 μg/kg) and levallorphan (20 μg/kg) produced significant respiratory depression when administered alone, whereas naloxone (5 μg/kg) caused no measurable respiratory depression [1]. Among the two partial agonists, the depressant effect of nalorphine was quantitatively greater than that of levallorphan at the tested doses [2]. This intrinsic activity profile is a direct consequence of levallorphan's κ-opioid receptor partial agonism, which distinguishes it mechanistically from the pure antagonist naloxone.

Respiratory Depression Intrinsic Activity Opioid Antagonist Safety

Levallorphan: Distinctive Receptor Binding Profile—μ Antagonism with κ Partial Agonism

Levallorphan exhibits a dual receptor pharmacology characterized by competitive antagonism at μ-opioid receptors (MOR) and partial agonism at κ-opioid receptors (KOR) [1]. In the guinea pig ileum longitudinal muscle preparation—a classical bioassay for opioid receptor activity—levallorphan demonstrated an ID50 of 4.3 nM and a Ke (equilibrium dissociation constant for antagonism) of 1.1 nM, yielding a Pa (Ke/ID50) ratio of 3.9 and a half-time of recovery (Tr) of 13 minutes [2]. For comparison, nalorphine exhibited an ID50 of 24 nM, Ke of 4.5 nM, Pa of 5.3, and Tr of 12 minutes; naloxone displayed pure antagonist behavior with infinite ID50 (no agonist activity) and Ke of 1.22 nM [2]. This quantitative receptor pharmacology confirms levallorphan's position as a mixed agonist-antagonist with a distinct kinetic and efficacy profile.

Opioid Receptor Binding Mu Opioid Receptor Kappa Opioid Receptor Receptor Selectivity

Levallorphan vs. Levorphanol: Differential Physical Dependence Liability in Rat Model

A direct comparison of physical dependence liability between opioid agonists and their N-allyl derivatives in rats revealed a significant difference between levorphanol (agonist) and levallorphan (its N-allyl derivative). Rats receiving slow-release emulsions of levorphanol (30 mg/kg s.c.) exhibited signs typical of opiate intoxication lasting 12 hours or more and demonstrated both jumping and wet-shake responses upon naloxone-precipitated withdrawal [1]. In contrast, rats treated with levallorphan (75 mg/kg s.c.) at a 2.5-fold higher dose did not exhibit the characteristic intoxication syndrome and failed to show the combined jumping plus wet-shake withdrawal response [1]. This differential dependence liability is attributed to the N-allyl substitution that converts levorphanol from a full agonist into the mixed agonist-antagonist levallorphan [2].

Physical Dependence Opioid Withdrawal Abuse Liability N-Allyl Derivatives

Levallorphan Tartrate: High-Value Research and Industrial Applications


Investigating κ-Opioid Receptor Function Using a Mixed μ-Antagonist/κ-Agonist Tool Compound

Levallorphan tartrate serves as a valuable pharmacological tool for dissecting κ-opioid receptor (KOR) function in vitro and in vivo. Its dual profile—μ-opioid receptor antagonism (Ke = 1.1 nM in guinea pig ileum) combined with κ-opioid receptor partial agonism—enables researchers to selectively interrogate KOR-mediated signaling pathways while simultaneously blocking confounding μ-opioid receptor activity . Unlike the pure antagonist naloxone, which lacks intrinsic activity at KOR, levallorphan can be used to study the functional consequences of KOR activation in systems where endogenous κ-opioid tone or exogenous κ-agonists are being evaluated. The compound's optical rotation specification ([α]22/D −35°, c = 0.38 in H2O) provides a critical quality control metric for ensuring stereochemical purity, which is essential given that the (+)-enantiomer lacks opioid receptor activity .

Opioid Agonist-Antagonist Combination Studies Requiring Validated Dosing Ratios

For research programs investigating opioid combination strategies that aim to preserve analgesia while minimizing respiratory depression, levallorphan tartrate offers a clinically validated starting point. The empirically established 10:1 mass ratio of levorphanol to levallorphan provides a quantitative framework for designing preclinical and translational studies of mixed agonist-antagonist formulations . This ratio is supported by human volunteer data demonstrating that less levallorphan is required to prevent respiratory depression than to affect analgesia . Procurement of levallorphan tartrate with documented HPLC purity (≥98%) and specified water solubility (5 mg/mL, clear solution) ensures reproducibility in formulation development and dose-response experiments .

Physical Dependence and Abuse Liability Assessment in Preclinical Models

Levallorphan tartrate is uniquely suited for comparative studies of opioid physical dependence liability. As the N-allyl derivative of the potent agonist levorphanol, levallorphan enables direct structure-activity relationship (SAR) investigations into how N-allyl substitution transforms a compound with high abuse potential (levorphanol) into one with markedly reduced dependence liability . In rat models, levallorphan (75 mg/kg s.c.) fails to produce the characteristic intoxication syndrome and withdrawal jumping responses observed with levorphanol (30 mg/kg s.c.), despite the higher dose . This differential effect makes levallorphan an essential reference standard for studies evaluating novel opioid analgesics designed to minimize abuse liability while retaining therapeutic efficacy. The compound's established analytical methods, including GLC for separation from metabolites and structurally similar compounds, support rigorous pharmacokinetic and toxicokinetic investigations .

Analytical Method Development and Reference Standard Qualification

Levallorphan tartrate serves as a critical reference material for developing and validating analytical methods for morphinan-class opioid detection and quantification. Its well-characterized physical properties—including specific optical rotation [α]22/D −35° (c = 0.38 in H2O), solubility profile, and HPLC purity specifications—make it suitable for use as a system suitability standard in chromatographic method development . Reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases have been established for levallorphan separation, and these methods are scalable for both analytical quantitation and preparative impurity isolation . Additionally, GLC methods have been reported for separating and quantifying levallorphan base in the presence of its metabolites and structurally similar compounds, supporting pharmacokinetic and metabolic studies . The availability of comprehensively characterized impurity reference standards further enhances its utility in pharmaceutical quality control and regulatory submission contexts [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levallorphan tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.